Amentoflavone

描述

准备方法

合成路线和反应条件: 白杨素可以通过多种方法合成,包括高速逆流色谱 (HSCCC) 和索氏提取法。 HSCCC 涉及使用正己烷、乙酸乙酯、甲醇和水的溶剂混合物从植物来源中分离白杨素 . 用乙醇进行索氏提取是另一种常见方法,尽管它产生的白杨素百分比较低 .

工业生产方法: 白杨素的工业生产主要依赖于从天然来源中提取。 已探索在口服递送系统中使用胶束来改善白杨素的生物利用度,但需要进一步研究以优化这种方法 .

化学反应分析

Metal Chelation Reactions

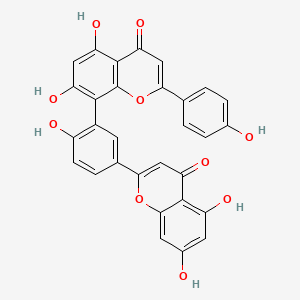

Amentoflavone acts as a bifunctional metal chelator, binding transition metals like Cu²⁺ and Fe³⁺ via its hydroxyl and carbonyl groups (Figure 1) . This property modulates amyloid-β (Aβ) aggregation and redox activity:

Table 2: Metal-Binding Properties of this compound

Chelation occurs through coordination with the 4'-OH and 5-OH groups, as confirmed by circular dichroism (CD) and computational docking . This dual chelation capacity enables this compound to disrupt pathological metal-protein interactions in neurodegenerative diseases.

Biosynthetic Oxidative Coupling

In plants, this compound forms via oxidative coupling of two apigenin units. While the enzymatic mechanism remains uncharacterized, in vitro studies suggest:

Table 3: Proposed Biosynthetic Pathway

| Step | Process | Catalytic System | Bond Formation |

|---|---|---|---|

| 1 | Apigenin oxidation | Peroxidase/H₂O₂ or laccase/O₂ | Radical generation at C-3/C-8 |

| 2 | Radical coupling | Non-enzymatic | C-C bond (3'-8'') |

| 3 | Stabilization | Glutathione/ascorbate | Aromatic system restoration |

This pathway explains the natural abundance of 3',8''-biapigenin derivatives in Ginkgo biloba and Hypericum perforatum . Synthetic analogs using Fe³⁺-mediated oxidative coupling achieve <5% yields, highlighting the efficiency of biological systems .

科学研究应用

Chemical Properties and Sources

Amentoflavone is characterized by its unique chemical structure, which contributes to its biological activities. It is primarily extracted from plants like Selaginella tamariscina, Ginkgo biloba, and certain species of Hibiscus and Citrus. The extraction methods typically involve solvents like ethanol or methanol, followed by purification processes such as chromatography.

Pharmacological Activities

This compound exhibits a wide range of pharmacological activities, including:

- Antioxidant Activity : AME scavenges free radicals, reducing oxidative stress and cellular damage.

- Anti-inflammatory Effects : It modulates inflammatory pathways, providing potential benefits in chronic inflammatory diseases.

- Anticancer Properties : this compound has shown efficacy against various cancer types by inducing apoptosis and inhibiting cell proliferation through pathways like NF-κB and ERK signaling .

- Antiviral Effects : Recent studies indicate that AME possesses antiviral properties against influenza viruses and SARS-CoV-2 by inhibiting viral entry and replication .

Cardiovascular and Neurological Applications

This compound has been investigated for its potential in treating cardiocerebrovascular diseases and neurological disorders. Research indicates that AME can enhance cellular uptake of amyloid-beta (Aβ), which is crucial in Alzheimer's disease management . A bibliometric analysis from 2014 to 2023 reveals a growing interest in AME's application in these areas, with significant publications highlighting its therapeutic potential .

Antimicrobial Properties

In a study focused on Clostridium perfringens, this compound demonstrated protective effects against gas gangrene by inhibiting the virulence factors produced by the bacteria. The study showed that AME could significantly reduce hemolysis and cytotoxicity induced by bacterial toxins in vitro .

Anticancer Research

AME's anticancer effects have been extensively documented. For instance, it has been shown to induce apoptosis in breast cancer cells while suppressing angiogenesis and metastasis. The compound affects cell cycle regulation and modulates key signaling pathways involved in tumor progression .

Data Table: Summary of this compound Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Cardiovascular Diseases | Enhances Aβ clearance | Potential role in Alzheimer's treatment |

| Neurological Disorders | Neuroprotection via antioxidant effects | Reduces oxidative stress |

| Antimicrobial Activity | Inhibits bacterial virulence | Effective against C. perfringens |

| Anticancer | Induces apoptosis, inhibits NF-κB | Effective against breast cancer cell lines |

| Antiviral | Inhibits viral entry/replication | Active against influenza and SARS-CoV-2 |

作用机制

白杨素通过各种分子靶点和途径发挥作用。 它是 CYP3A4 和 CYP2C9 等酶的有效抑制剂,这些酶参与药物代谢 . 它还抑制人组织蛋白酶 B,并在 κ-阿片受体处具有拮抗活性 . 此外,白杨素作为负向变构调节剂与 GABA A 受体的变构苯二氮卓位点相互作用 .

相似化合物的比较

白杨素因其多种药理活性而在双黄酮类化合物中是独一无二的。 类似的化合物包括:

芹菜素: 一种具有抗炎和抗癌特性的单黄酮类化合物.

黄芩素: 以其抗氧化和抗癌活性而闻名.

槲皮素: 一种具有强抗氧化和抗炎作用的黄酮类化合物.

生物活性

Amentoflavone is a biflavonoid compound predominantly found in various plants, particularly in Selaginella tamariscina and Ginkgo biloba. It has garnered significant attention due to its diverse biological activities, including anti-cancer, anti-inflammatory, antiviral, and antioxidant properties. This article presents a comprehensive overview of the biological activities of this compound, supported by recent research findings and case studies.

This compound's structure consists of two flavonoid units linked by a carbon-carbon bond. This unique configuration allows it to interact with multiple biological targets, influencing various signaling pathways. Notably, this compound has been shown to modulate the following pathways:

- Extracellular Signal-Regulated Kinase (ERK)

- Nuclear Factor Kappa-B (NF-κB)

- Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/Akt)

These pathways are critical in regulating cell proliferation, apoptosis, and inflammation, contributing to its therapeutic potential against several diseases, particularly cancer .

Anticancer Activity

This compound has demonstrated significant anticancer effects across various cancer types. Research indicates that it induces apoptosis in cancer cells through multiple mechanisms:

- Induction of Apoptosis : In bladder cancer cells (TSGH 8301), this compound treatment resulted in increased apoptosis markers such as cleaved caspase-3 and decreased expression of anti-apoptotic proteins like XIAP .

- Inhibition of Tumor Progression : this compound significantly reduced the expression of proteins associated with angiogenesis and metastasis (e.g., VEGF, MMP-2, MMP-9) by up to 80% after treatment .

Table 1: Summary of Anticancer Effects of this compound

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound against SARS-CoV-2. This compound binds to critical viral proteins such as the main protease (Mpro) and spike protein receptor binding domain (RBD), inhibiting viral replication . This suggests its potential use as an adjunctive therapy in COVID-19 treatment.

Anti-inflammatory and Antioxidant Effects

This compound exhibits potent anti-inflammatory properties by inhibiting the activation of NF-κB and reducing the production of pro-inflammatory cytokines. In animal models, it has been shown to decrease nitric oxide production while enhancing reactive oxygen species (ROS) levels in macrophages, contributing to its immunomodulatory effects .

Table 2: Summary of Anti-inflammatory Effects

| Effect | Mechanism | Key Findings |

|---|---|---|

| Anti-inflammatory | Inhibition of NF-κB | Reduced cytokine levels in treated models |

| Antioxidant | ROS modulation | Increased ROS production leading to apoptosis |

Neuroprotective Effects

This compound has also been studied for its neuroprotective properties. It protects hippocampal neurons from damage induced by seizures through its anti-inflammatory and antioxidant actions. In preclinical models, it reduced seizure frequency and neuronal loss significantly .

属性

IUPAC Name |

8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18O10/c31-15-4-1-13(2-5-15)24-12-23(38)29-21(36)10-20(35)27(30(29)40-24)17-7-14(3-6-18(17)33)25-11-22(37)28-19(34)8-16(32)9-26(28)39-25/h1-12,31-36H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSWMAULDXZHPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167225 | |

| Record name | Amentoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Amentoflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030832 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1617-53-4 | |

| Record name | Amentoflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1617-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amentoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001617534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amentoflavone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amentoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMENTOFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I1VC79L77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Amentoflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030832 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

300 °C | |

| Record name | Amentoflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030832 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。